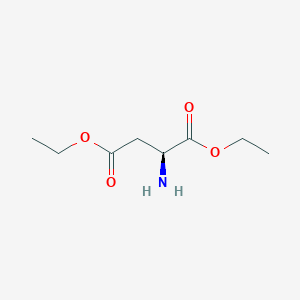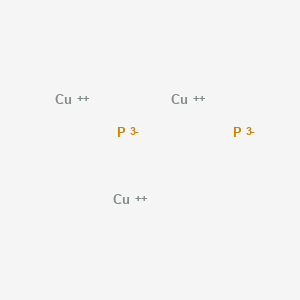
Dimethyl DL-Glutamate Hydrochloride
Overview
Description
Dimethyl DL-Glutamate Hydrochloride (DMG HCl) is a compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of around 250°C. DMG HCl is an important component of many biochemical and physiological processes, and its use in laboratory experiments has been increasing in recent years.
Scientific Research Applications
Neuroprotection : Dimethyl Sulfoxide, closely related to Dimethyl DL-Glutamate Hydrochloride, has been shown to suppress glutamate responses in hippocampal neurons, suggesting its potential in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Epilepsy Treatment : DL-Glutamic acid hydrochloride, a form of this compound, has been used in treating epilepsy, showing a decrease in seizure frequency and an increase in mental and physical alertness in patients (Waelsch & Price, 1944).
Polymer Synthesis : The compound has been used in creating polymers that retain the integrity of all three functionalities of glutamic acid, which could have applications in materials science (Jamiu, Al-Muallem, & Ali, 2016).
Glutamate Sensors : It has been utilized in the fabrication of glutamate sensors based on glutamate oxidase, which can have applications in healthcare (Rahman, 2011).
Study of EPR Spectroscopy : Its derivative, L-glutamic acid dimethyl ester hydrochloride, has been studied using electron paramagnetic resonance (EPR) spectroscopy, which could have applications in chemical and spectroscopic analysis (Bașkan & Aydın, 2013).
Neuroscience Research : Dimethyl Sulfoxide, a similar compound, has been shown to affect mitochondrial integrity and membrane potential in cultured astrocytes, indicating its potential impacts in neuroscience research (Yuan et al., 2014).
Antidepressant Research : Related research on N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine hydrochloride, shows potential for the treatment of depression (Berman et al., 2000).
Mechanism of Action
Safety and Hazards
When handling Dimethyl DL-Glutamate Hydrochloride, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Dimethyl DL-Glutamate Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Cellular Effects
This compound influences cell function by enhancing insulin release in response to glucose . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It enhances insulin release in response to glucose, potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1, and acts as an antagonist of glutamate-mediated neurosignaling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in islets exposed to L-leucine, the insulinotropic action of this compound coincided with an early fall and later increase in 86Rb outflow .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
Properties
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


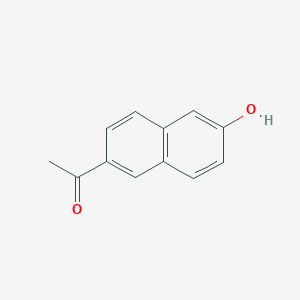

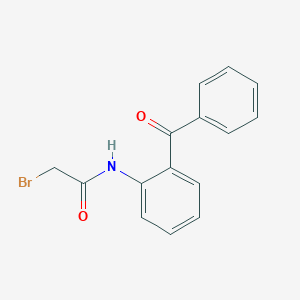

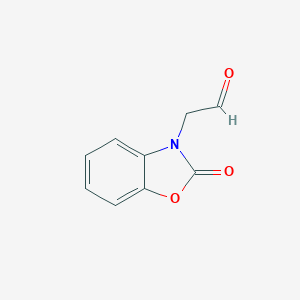

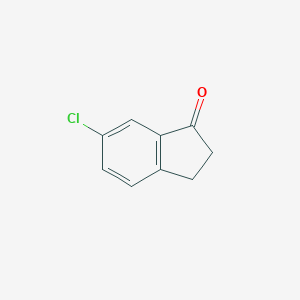



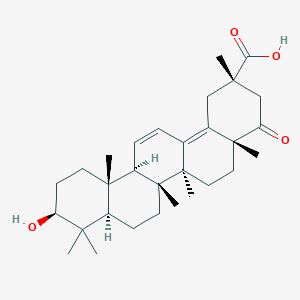
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
